molecular formula C18H21ClN2O3 B2672867 1-(2-Chlorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea CAS No. 1396847-40-7

1-(2-Chlorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea

Cat. No. B2672867
CAS RN: 1396847-40-7
M. Wt: 348.83
InChI Key: XRQZVFLHUQPUFP-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a crucial metabolic regulator that plays a vital role in maintaining energy homeostasis in the body. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in various metabolic disorders.

Scientific Research Applications

Photodegradation and Hydrolysis of Urea Pesticides

Substituted urea pesticides, like monolinuron and linuron, undergo photodegradation and hydrolysis in water. These processes are influenced by factors like light exposure, pH levels, and the presence of nitrates and humic acids. This suggests potential environmental and agricultural implications for similar compounds like 1-(2-Chlorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea (Gatidou & Iatrou, 2011).

Corrosion Inhibition in Metals

Research indicates that certain urea derivatives, such as CPHU and HNMU, effectively inhibit mild steel corrosion in acid solutions. These compounds act as mixed-type inhibitors, demonstrating how similar urea derivatives could be used for protecting metal surfaces in various industrial applications (Bahrami & Hosseini, 2012).

Antimicrobial Properties

Novel imidazole ureas containing dioxaphospholanes have been synthesized and evaluated for their antimicrobial activities. These compounds, with structural similarities to the queried urea derivative, show potential in the development of new antimicrobial agents (Rani et al., 2014).

Environmental Degradation of Herbicides

The substituted urea herbicide, Maloran, is known to degrade in soil primarily through microbial action. This process leads to minimal accumulation of phytotoxic residues, which could be relevant for understanding the environmental behavior of related compounds (Katz & Strusz, 1968).

Cancer Research and Treatment

Symmetrical N,N'-diarylureas have been identified as potential anti-cancer agents, capable of reducing cancer cell proliferation. They function by activating the eIF2α kinase heme-regulated inhibitor, thus influencing protein synthesis and cell growth. This highlights the potential of urea derivatives in cancer therapy (Denoyelle et al., 2012).

properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3/c1-18(23,11-13-7-9-14(24-2)10-8-13)12-20-17(22)21-16-6-4-3-5-15(16)19/h3-10,23H,11-12H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQZVFLHUQPUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)NC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea

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